

Application Notes and Protocols for ALDH18A1 Inhibition Assay with YG1702

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Compound of Interest

Compound Name: YG1702

Cat. No.: B15617413

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Introduction

Aldehyde dehydrogenase 18 family member A1 (ALDH18A1), also known as Pyrroline-5-Carboxylate Synthetase (P5CS), is a critical mitochondrial enzyme in the biosynthesis of proline from glutamate.[1][2][3] This bifunctional enzyme catalyzes the initial two steps of proline synthesis and plays a significant role in cellular metabolism, including the production of amino acids essential for protein synthesis and cellular stress responses.[3][4] Dysregulation of ALDH18A1 has been implicated in various diseases, including metabolic disorders and certain types of cancer.[3][4]

Notably, in MYCN-amplified neuroblastoma, a positive feedback loop exists between ALDH18A1 and the MYCN oncogene, where ALDH18A1 promotes MYCN expression, and MYCN, in turn, transcriptionally activates ALDH18A1.[5] This reciprocal regulation drives tumor proliferation and self-renewal, making ALDH18A1 a promising therapeutic target.[5][6]

YG1702 is a potent and specific small molecule inhibitor of ALDH18A1.[7] It has been demonstrated to physically interact with ALDH18A1 with high affinity, leading to the attenuation of MYCN-amplified neuroblastoma growth by disrupting the ALDH18A1-MYCN positive feedback loop.[5][7] These application notes provide a detailed protocol for performing an in vitro ALDH18A1 inhibition assay using **YG1702**, enabling researchers to assess its inhibitory potential and characterize its effects on enzyme activity.

Data Presentation

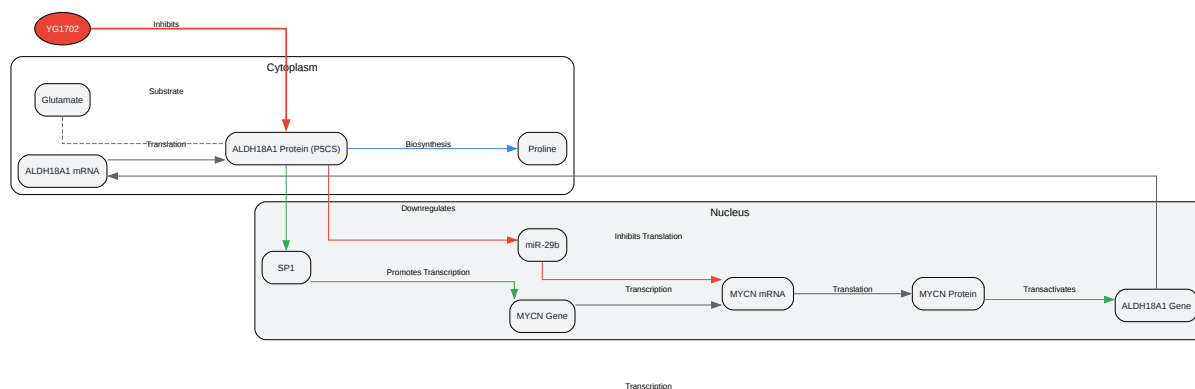
Table 1: Summary of Quantitative Data for **YG1702** Inhibition of ALDH18A1

Parameter	Value	Remarks
Target Enzyme	ALDH18A1 (P5CS)	A key enzyme in proline biosynthesis.
Inhibitor	YG1702	A potent and specific inhibitor of ALDH18A1.[7]
IC50 Value	Not available in public literature	Described as a potent inhibitor with high affinity for ALDH18A1.[7]
Mechanism of Action	Specific inhibitor of ALDH18A1 enzymatic activity.[8][9]	Disrupts the ALDH18A1-MYCN positive feedback loop in cancer cells.[5]
Assay Principle	Spectrophotometric	Measures the decrease in NADPH absorbance at 340 nm.

Signaling Pathway and Experimental Workflow

ALDH18A1-MYCN Positive Feedback Loop

The following diagram illustrates the positive feedback loop between ALDH18A1 and MYCN in cancer cells. Inhibition of ALDH18A1 by **YG1702** disrupts this cycle, leading to reduced MYCN expression and decreased tumorigenicity.

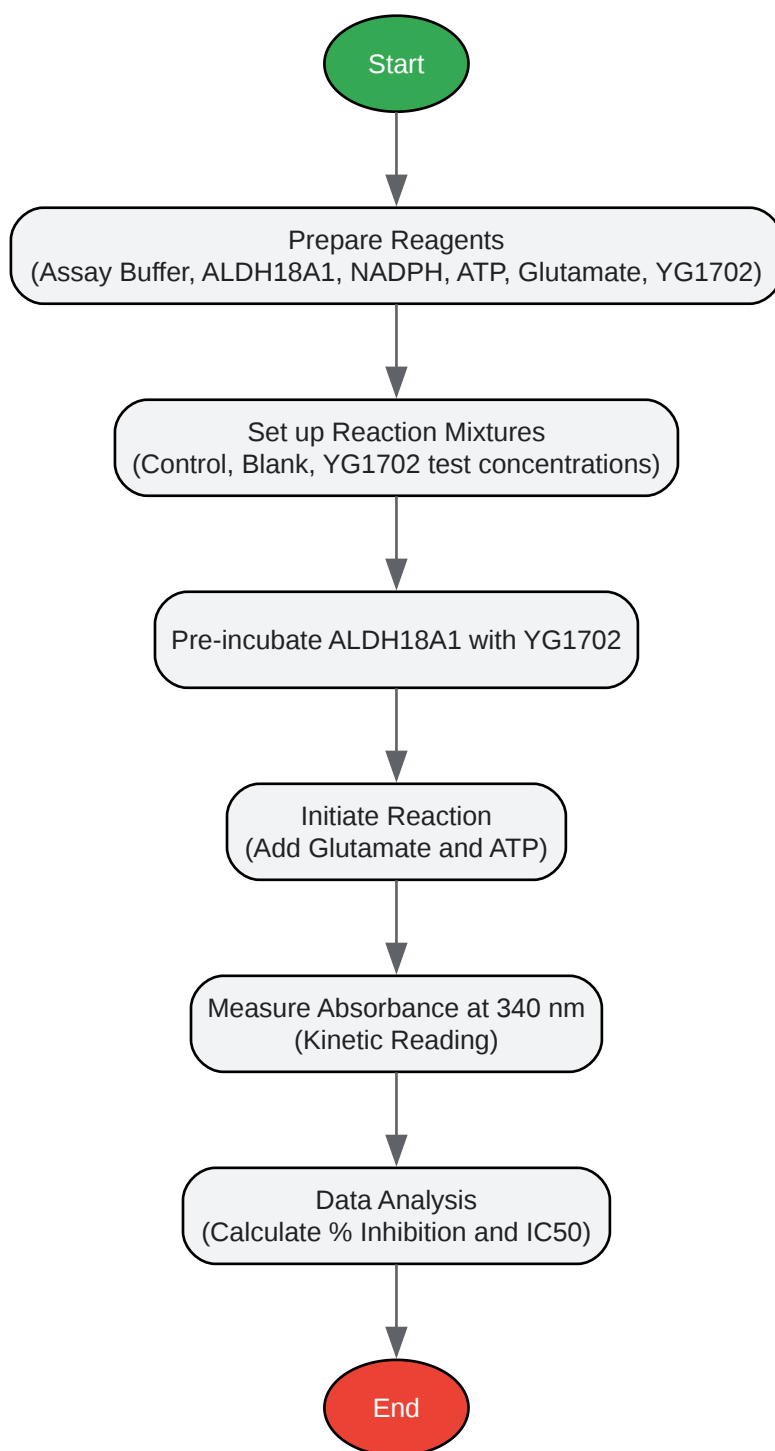


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Caption: ALDH18A1-MYCIN positive feedback loop and the inhibitory action of **YG1702**.

Experimental Workflow for ALDH18A1 Inhibition Assay

The diagram below outlines the key steps for performing the ALDH18A1 inhibition assay with **YG1702**.



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Caption: Workflow for the ALDH18A1 inhibition assay using **YG1702**.

Experimental Protocols

Materials and Reagents

- Enzyme: Recombinant human ALDH18A1 (P5CS)
- Inhibitor: **YG1702** (prepare a stock solution in DMSO)
- Substrates: L-Glutamic acid, ATP (Adenosine 5'-triphosphate)
- Cofactor: NADPH (β -Nicotinamide adenine dinucleotide phosphate, reduced form)
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
- Control Vehicle: DMSO (Dimethyl sulfoxide)
- Equipment:
 - UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
 - 96-well UV-transparent microplates
 - Pipettes and tips
 - Incubator or water bath set to 37°C

Protocol for ALDH18A1 Inhibition Assay

This protocol is based on the principle of measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the ALDH18A1-catalyzed reaction.

1. Preparation of Reagents:

- Assay Buffer: Prepare a 1X working solution of the assay buffer.
- ALDH18A1 Enzyme: Dilute the recombinant ALDH18A1 to the desired working concentration in cold assay buffer immediately before use. Keep the enzyme on ice.
- Substrate/Cofactor Mix: Prepare a stock solution containing L-Glutamic acid, ATP, and NADPH in assay buffer. The final concentrations in the reaction should be optimized, but a starting point could be 10 mM L-Glutamic acid, 5 mM ATP, and 200 μ M NADPH.

- **YG1702** Dilutions: Prepare a serial dilution of **YG1702** in DMSO. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

2. Assay Procedure (96-well plate format):

- Set up the plate:
 - Blank wells: Add assay buffer and the substrate/cofactor mix.
 - Control wells (0% inhibition): Add ALDH18A1 enzyme, vehicle (DMSO), and assay buffer.
 - Inhibitor wells: Add ALDH18A1 enzyme and the desired concentrations of **YG1702**.
- Pre-incubation: Add 50 µL of the diluted ALDH18A1 enzyme solution to the control and inhibitor wells. Add 50 µL of assay buffer to the blank wells.
- Add 25 µL of the **YG1702** dilutions or vehicle (DMSO) to the respective wells.
- Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction: Add 25 µL of the substrate/cofactor mix to all wells to start the reaction.
- Measure absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C using a microplate reader.

3. Data Analysis:

- Calculate the rate of reaction (V): Determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve ($\Delta\text{Abs}/\text{min}$).
- Correct for blank: Subtract the rate of the blank wells from the rates of all other wells.
- Calculate Percent Inhibition:
 - $\% \text{ Inhibition} = [1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$

- Determine IC50: Plot the percent inhibition against the logarithm of the **YG1702** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This document provides a comprehensive guide for performing an ALDH18A1 inhibition assay with the specific inhibitor **YG1702**. The detailed protocols and diagrams are intended to assist researchers in accurately assessing the inhibitory effects of **YG1702** on ALDH18A1 activity, which is crucial for advancing research in areas such as neuroblastoma and other diseases where this metabolic pathway is dysregulated. Adherence to the outlined procedures will ensure reproducible and reliable results for the characterization of ALDH18A1 inhibitors.

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